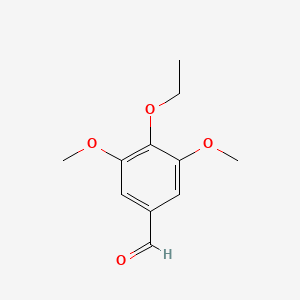

4-Ethoxy-3,5-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYBTGCYUACEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Routes to 4 Ethoxy 3,5 Dimethoxybenzaldehyde

Classical and Contemporary Chemical Synthesis Approaches

Alkylation Reactions of Syringaldehyde (B56468) and Related Precursors

The most direct and common method for synthesizing 4-ethoxy-3,5-dimethoxybenzaldehyde is through the alkylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). wikipedia.org This reaction, a classic example of Williamson ether synthesis, involves the deprotonation of the hydroxyl group of syringaldehyde to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent.

Commonly used bases for this deprotonation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). mdma.chprepchem.com The choice of ethylating agent is typically between ethyl iodide or diethyl sulfate (B86663). mdma.chprepchem.com The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972). prepchem.comchemicalbook.com For instance, one procedure involves stirring syringaldehyde with ethyl iodide and potassium carbonate in DMF at a temperature of 60-70°C for several hours. prepchem.com Another documented method uses diethyl sulfate and sodium hydroxide in an aqueous solution. mdma.ch While effective, some older procedures using ethyl iodide and potassium carbonate have reported failures to produce the desired product, highlighting the importance of reaction conditions. mdma.ch

Table 1: Comparative Analysis of Syringaldehyde Alkylation Reactions

| Base | Ethylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| K₂CO₃ | Ethyl Iodide | DMF | 60-70 | 6 | - | prepchem.com |

| NaOH | Diethyl Sulfate | Water | Boiling | - | - | mdma.ch |

| K₂CO₃ | - | Acetone | 50 | 72 | 40 | chemicalbook.com |

Data table generated based on available research findings.

Functionalization of Aromatic Ring Systems via Directed Ortho-Metalation and Formylation Strategies

Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new functional group. wikipedia.org

For the synthesis of this compound, a suitable precursor would be 1-ethoxy-3,5-dimethoxybenzene. The methoxy (B1213986) and ethoxy groups can act as DMGs, coordinating with the lithium atom and directing deprotonation to the C4 position. wikipedia.orgharvard.edu Subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group, yielding the target molecule. harvard.edutib.eu This approach provides high regioselectivity, which is a significant advantage over traditional electrophilic aromatic substitution methods that might yield a mixture of isomers. wikipedia.org

Oxidative Formylation Methodologies

Oxidative formylation provides an alternative route where a methyl group attached to the aromatic ring is oxidized to an aldehyde. A potential precursor for this method would be 4-ethoxy-3,5-dimethoxytoluene. The synthesis of this precursor could be achieved by the ethylation of 4-hydroxy-3,5-dimethoxytoluene.

The subsequent oxidation of the methyl group to a formyl group can be accomplished using various oxidizing agents. While specific examples for 4-ethoxy-3,5-dimethoxytoluene are not prevalent in the reviewed literature, analogous transformations on similar substrates suggest the feasibility of this approach. For instance, rhodium-catalyzed oxidation using tert-butyl hydroperoxide (TBHP) has been used for the selective mono-oxidation of similar compounds like 3,5-dimethylanisole. uni-muenchen.de Other methods, such as the Sommelet reaction, which uses hexamethylenetetramine, are also employed for the conversion of benzyl (B1604629) halides to aldehydes and could be adapted in a multi-step pathway. google.com

Multi-Step Convergent and Divergent Synthetic Pathways

Complex molecules like this compound can be assembled through multi-step synthetic strategies that are either convergent or divergent.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of related structures. For example, starting from a central aromatic core, one could introduce the methoxy, ethoxy, and aldehyde functionalities in different orders to arrive at the final product. This strategy is particularly useful for creating libraries of related compounds for screening purposes. The synthesis of 2,3-dimethoxybenzaldehyde (B126229), for instance, has been explored through various routes, including the formylation and subsequent methoxylation of bromophenol derivatives, which showcases the strategic planning involved in multi-step syntheses of substituted benzaldehydes. globethesis.com

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

Modern synthetic chemistry places increasing emphasis on green chemistry principles to reduce environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. rsc.org For the synthesis of aldehyde derivatives, significant progress has been made in developing solvent-free and water-based reaction systems. rsc.orgnih.gov

In the context of reactions involving substituted benzaldehydes, such as Knoevenagel or Claisen-Schmidt condensations, solvent-free conditions have been shown to be highly effective, often leading to higher yields and shorter reaction times. rsc.org For instance, the synthesis of pyran derivatives using various substituted benzaldehydes has been successfully carried out under solvent-free conditions at room temperature using recyclable magnetic nanocatalysts. rsc.orgnih.gov While a specific solvent-free synthesis for the alkylation of syringaldehyde to this compound is not explicitly detailed in the provided search results, the principles can be applied. For example, phase-transfer catalysis could be employed to facilitate the reaction in an aqueous medium, thereby avoiding the use of organic solvents like DMF. Microwave-assisted synthesis is another green technique that could potentially accelerate the reaction under solvent-free or minimal solvent conditions.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Reaction Type | Traditional Conditions | Green Alternative | Potential Advantages of Green Method |

|---|---|---|---|

| Alkylation | Organic solvent (e.g., DMF, Acetone) | Aqueous medium with phase-transfer catalyst; Solvent-free with microwave assistance | Reduced solvent waste, lower energy consumption, potentially faster reaction times. |

| Condensation Reactions (using the product) | Organic solvents | Solvent-free, catalyzed by recyclable nanocatalysts | High yields, short reaction times, easy catalyst recovery and reuse, minimal waste. rsc.orgnih.gov |

This table provides a conceptual comparison based on established green chemistry principles and related research.

Catalytic Approaches for Sustainable Production

The sustainable production of this compound often leverages precursors from renewable resources, such as lignin (B12514952). Lignin, a complex aromatic polymer found in woody plants, can be depolymerized to yield a variety of phenolic compounds, including syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the direct precursor to the target compound. researchgate.netnih.govresearchgate.net

Catalytic methods focus on the efficient and selective ethylation of syringaldehyde. A common laboratory-scale synthesis involves the Williamson ether synthesis, where syringaldehyde is treated with an ethylating agent, such as diethyl sulfate or iodoethane (B44018), in the presence of a base like potassium carbonate in a suitable solvent like acetone. chemicalbook.commdma.ch One documented procedure specifies reacting syringaldehyde with potassium carbonate and diethyl sulfate in acetone at 50°C for 72 hours, achieving a 40% yield. chemicalbook.com Another approach uses ethyl iodide and potassium carbonate in DMF at room temperature. nih.gov

For a more sustainable perspective, research into the catalytic upgrading of lignin-derived platform molecules is crucial. The alkaline treatment of technical hydrolysis lignin and wood biomass has been shown to produce low-molecular-weight phenolic compounds, including syringaldehyde. researchgate.netresearchgate.net Furthermore, catalytic systems are being developed for the depolymerization of lignin under milder, atmospheric pressure conditions, which enhances the sustainability profile of the entire value chain. researchgate.net

The table below summarizes representative catalytic conditions for the synthesis of this compound from its direct precursor.

Table 1: Catalytic Synthesis of this compound

| Precursor | Reagents | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Syringaldehyde | Diethyl sulfate | Potassium carbonate | Acetone | 50°C, 72 h | 40% | chemicalbook.com |

| Syringaldehyde | Diethyl sulfate | Sodium hydroxide | Water | Boiling | - | mdma.ch |

Note: The 85% yield refers to the synthesis of 4-ethoxy-3-methoxybenzaldehyde (B93258) (ethyl vanillin) from vanillin (B372448), a structurally similar reaction.

Atom Economy and Process Efficiency Analyses

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The theoretical maximum atom economy is 100%.

The synthesis of this compound via the Williamson ether synthesis from syringaldehyde and an ethylating agent can be analyzed for its atom economy. Let's consider the reaction with iodoethane and potassium carbonate. The base (K₂CO₃) facilitates the reaction but its atoms are not incorporated into the final product, forming byproducts instead.

Reaction: Syringaldehyde + Iodoethane → this compound + HI (The HI is neutralized by K₂CO₃)

Molecular Weights:

Syringaldehyde (C₉H₁₀O₄): 182.17 g/mol

Iodoethane (C₂H₅I): 155.97 g/mol

this compound (C₁₁H₁₄O₄): 210.23 g/mol

Atom Economy Calculation:

This calculation shows that a significant portion of the reactant mass is converted into byproducts (in this case, related to the leaving group, iodide), highlighting a key area for improvement in process efficiency.

Chemo-Enzymatic and Biotechnological Routes

Biocatalysis and biotechnological approaches offer promising green alternatives to traditional chemical synthesis, utilizing enzymes and microbial systems to perform specific chemical transformations under mild conditions. unitus.itmdpi.com

Biotransformation of Related Aromatic Precursors by Microbial Systems

While direct microbial synthesis of this compound from simple carbon sources like glucose is not yet established, the biotransformation of related aromatic precursors is an active area of research. Aromatic aldehydes, including vanillin and benzaldehyde (B42025), are valuable flavor and fragrance compounds, and their microbial production has been a significant goal. nih.govasm.org

Lignin-derived molecules are key substrates for biotransformation. White-rot fungi, for example, naturally produce enzymes capable of breaking down lignin into smaller aromatic units. mdpi.com Lignin peroxidase (LiP), an enzyme produced by these fungi, can catalyze the cleavage of C-C bonds in lignin-analogue compounds to produce the corresponding benzaldehydes. mdpi.comwur.nl This suggests a potential pathway where syringaldehyde, derived from lignin, could be the starting point for further enzymatic modification.

Microbial systems, particularly engineered strains of Escherichia coli and Saccharomyces cerevisiae, have been developed to produce vanillin (4-hydroxy-3-methoxybenzaldehyde) from precursors like ferulic acid or directly from glucose. asm.orgwur.nl These pathways involve several enzymatic steps, including methylation and aldehyde formation. A similar strategy could be envisioned for producing syringaldehyde, which could then be subjected to a final enzymatic ethylation step.

Enzymatic Derivatization and Biocatalysis for Alkoxybenzaldehyde Formation

Enzymes offer high specificity for targeted chemical modifications, making them ideal for the derivatization of complex molecules. nih.gov Several classes of enzymes are relevant to the formation of alkoxybenzaldehydes.

Carboxylic Acid Reductases (CARs): These enzymes catalyze the reduction of carboxylic acids to their corresponding aldehydes. nih.gov In a potential biosynthetic pathway, a precursor like 4-ethoxy-3,5-dimethoxybenzoic acid could be converted to the target aldehyde in a single, highly specific step. CARs have been successfully used in engineered microbes for the production of other aldehydes. nih.govmit.edu

Lignin Peroxidase (LiP) and Laccases: These enzymes are crucial in the natural degradation of lignin and have been explored for their synthetic utility. wur.nlrsc.org LiP from Phanerochaete chrysosporium can catalyze the Cα-Cβ cleavage of alkyl side chains in non-phenolic aromatic compounds, resulting in the formation of a benzaldehyde. wur.nl This could be applied to a suitably derivatized lignin monomer to yield the desired product.

O-Alkyltransferases: While O-methyltransferases are common in natural product biosynthesis, the enzymatic equivalent for ethylation (O-ethyltransferase) is less characterized but represents a key target for enzyme discovery and engineering. A hypothetical chemo-enzymatic route could involve the microbial production of syringaldehyde, followed by an in vitro or in vivo enzymatic ethylation of the 4-hydroxyl group to yield this compound.

The table below outlines potential enzymes and their roles in the synthesis of the target compound.

Table 2: Potential Enzymatic Reactions for Alkoxybenzaldehyde Synthesis

| Enzyme Class | EC Number | Reaction Catalyzed | Potential Application | Reference |

|---|---|---|---|---|

| Carboxylic Acid Reductase (CAR) | 1.2.1.30 | R-COOH → R-CHO | Conversion of a benzoic acid precursor to the final aldehyde. | nih.gov |

| Lignin Peroxidase (LiP) | 1.11.1.14 | Oxidative C-C cleavage of lignin model compounds | Formation of the benzaldehyde moiety from a larger precursor. | mdpi.comwur.nl |

| Laccase | 1.10.3.2 | Oxidation of phenolic compounds | Modification of lignin-derived precursors. | rsc.org |

Strain Engineering for Enhanced Biosynthesis (if applicable)

A major challenge in the microbial synthesis of aldehydes is their rapid reduction to the corresponding, and often less valuable, alcohols by native cellular enzymes. nih.govmit.edu To overcome this, significant progress has been made in engineering microbial strains to accumulate aldehydes.

A key breakthrough was the development of an E. coli strain with "Reduced Aromatic Aldehyde Reduction" (RARE). nih.govasm.org In this work, researchers rationally targeted and deleted multiple genes encoding aldo-keto reductases and alcohol dehydrogenases that were known to reduce benzaldehyde. The resulting RARE strain showed significantly less conversion of aldehydes to alcohols, leading to the accumulation of the desired product. nih.gov When a pathway for vanillin biosynthesis from glucose was introduced into the RARE strain, it resulted in a 55-fold improvement in the final vanillin titer compared to the wild-type strain. nih.govsciepublish.com

This strategy is directly applicable to the biosynthesis of this compound. If a pathway to produce this compound were introduced into the RARE strain, the deletion of these reductase genes would prevent its conversion to 4-ethoxy-3,5-dimethoxybenzyl alcohol, thereby channeling metabolic flux towards the desired aldehyde product.

Table 3: Genes Deleted in the "RARE" E. coli Strain for Aldehyde Accumulation

| Gene | Encoded Enzyme Class | Function | Reference |

|---|---|---|---|

| dkgA | Aldo-keto reductase | Aldehyde reduction | asm.orgsciepublish.com |

| dkgB | Aldo-keto reductase | Aldehyde reduction | asm.orgsciepublish.com |

| yeaE | Aldo-keto reductase | Aldehyde reduction | asm.orgsciepublish.com |

| yahK | Alcohol dehydrogenase | Aldehyde reduction | asm.orgsciepublish.com |

| ahr | Alcohol dehydrogenase | Aldehyde reduction | asm.org |

The successful engineering of the RARE strain provides a powerful platform technology that could be adapted for the high-yield production of various aromatic aldehydes, including this compound, once a complete biosynthetic pathway is elucidated and expressed in the host. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3,5 Dimethoxybenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The reactivity of the aldehyde group in 4-ethoxy-3,5-dimethoxybenzaldehyde is central to its chemical character. The carbonyl carbon is electrophilic, making it a target for nucleophiles, while the oxygen atom can act as a proton acceptor. The ethoxy and two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the aldehyde group remains a key site for a variety of chemical transformations.

Addition Reactions: Mechanism and Stereochemical Outcomes

Nucleophilic addition is a fundamental reaction of the aldehyde group. The mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product, an alcohol.

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: The electrons from the C=O double bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent or an acid to form the alcohol product.

Due to the planar structure of the aldehyde group, the nucleophile can attack from either face of the carbonyl plane. For an achiral aldehyde like this compound, this does not lead to stereoisomers unless the nucleophile is chiral or a chiral catalyst is used. In such cases, the formation of diastereomers or enantiomers can occur, and the stereochemical outcome is dependent on the steric and electronic interactions in the transition state.

Condensation Reactions and Schiff Base Formation

Condensation reactions involving the aldehyde group are crucial for synthesizing more complex molecules. A prominent example is the formation of Schiff bases (or imines), which occurs through the reaction of this compound with primary amines. wikipedia.orgresearchgate.net

The mechanism for Schiff base formation proceeds in two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon to form a zwitterionic intermediate, which then undergoes proton transfer to yield a neutral carbinolamine (hemiaminal).

Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. wikipedia.orgajol.info

Another important condensation reaction is with active methylene (B1212753) compounds. For instance, this compound can be condensed with nitromethane (B149229) in the presence of a base like methylamine (B109427) or ammonium (B1175870) acetate (B1210297) to form 4-ethoxy-3,5-dimethoxy-β-nitrostyrene. mdma.ch This reaction is a type of Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction.

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

This compound, lacking α-hydrogens, cannot self-condense via an aldol reaction. However, it can participate as an electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes. For example, in a reaction analogous to the condensation of 3,4-dimethoxybenzaldehyde (B141060) with cyclohexanone, it would react under basic conditions to form an α,β-unsaturated ketone. japsonline.commagritek.com

Several other named reactions facilitate carbon-carbon bond formation using this aldehyde:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound having an active methylene group (e.g., malonic acid, diethyl malonate) in the presence of a weak base like piperidine (B6355638) or pyridine. wikipedia.orgsci-hub.se The product is an α,β-unsaturated compound. The Verley-Doebner modification, using malonic acid in pyridine, is particularly effective for benzaldehydes with electron-donating substituents and leads to the formation of cinnamic acid derivatives after decarboxylation. organic-chemistry.orgresearchgate.net

Perkin Reaction: This reaction can produce a substituted cinnamic acid from this compound by heating it with an acid anhydride (B1165640) (like acetic anhydride) and its corresponding sodium or potassium salt. wikipedia.org

Wittig Reaction: This is a versatile method for forming alkenes. This compound can react with a phosphorus ylide (a Wittig reagent) to produce a substituted styrene. This approach is used in the synthesis of various natural products and monolignols from structurally similar benzaldehydes. nih.govcdnsciencepub.com

Table 1: Carbon-Carbon Bond Forming Reactions with this compound

| Reaction Name | Reactant(s) | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Crossed Aldol Condensation | Enolizable aldehyde or ketone | Base (e.g., NaOH, KOH) | α,β-Unsaturated carbonyl compound |

| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid) | Weak base (e.g., piperidine, pyridine) | Substituted alkene |

| Perkin Reaction | Acid anhydride (e.g., acetic anhydride) | Alkali salt of the acid | α,β-Unsaturated aromatic acid |

| Wittig Reaction | Phosphorus ylide | Usually no catalyst needed | Alkene |

| Henry Reaction | Nitroalkane (e.g., nitromethane) | Base | β-Nitro alcohol / Nitroalkene |

Oxidation and Reduction Pathways

Kinetics and Mechanistic Studies of Oxidation to Corresponding Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-ethoxy-3,5-dimethoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium(VI) reagents.

Kinetic studies on the oxidation of structurally similar aldehydes, such as 3,4,5-trimethoxybenzaldehyde, by reagents like tetraethylammonium (B1195904) bromochromate (TEABC) show that the reaction is typically first order with respect to both the oxidant and the aldehyde. arabjchem.org The reaction is often acid-catalyzed.

The proposed mechanism for oxidation by Cr(VI) reagents generally involves the following steps:

Formation of a chromate (B82759) ester intermediate from the aldehyde hydrate.

A rate-determining step involving the cleavage of the C-H bond of the aldehyde group, leading to the formation of the carboxylic acid and a reduced chromium species (e.g., Cr(IV)). arabjchem.org

The presence of electron-donating groups (like ethoxy and methoxy) on the aromatic ring can influence the reaction rate. These groups increase the electron density on the benzene ring, which can stabilize the transition state and potentially increase the rate of oxidation compared to unsubstituted benzaldehyde.

Table 2: Kinetic Parameters for the Oxidation of Substituted Benzaldehydes (Illustrative)

| Aldehyde | Oxidant | Order w.r.t. Aldehyde | Order w.r.t. Oxidant | Effect of [H⁺] |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | TEABC | First | First | Catalytic |

| 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) | KMnO₄ | First | First | Catalytic |

Note: This table is based on data for structurally similar compounds to illustrate expected kinetic behavior. arabjchem.orgresearchgate.net

Reductive Transformations to Aromatic Alcohols and Hydrocarbons

The aldehyde group can be reduced to either a primary alcohol or a methylene group.

Reduction to Alcohol: The most common method for reducing an aldehyde to a primary alcohol is through the use of hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces aldehydes to alcohols in protic solvents like ethanol (B145695) or methanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also effectively performs this transformation, typically in aprotic solvents like diethyl ether or THF. mdma.ch

Diisobutylaluminium hydride (DIBALH): Another versatile reducing agent used for this purpose. nih.gov

The mechanism for hydride reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reduction to Hydrocarbon: Complete reduction of the aldehyde group to a methylene group (-CH₃) can be achieved under more forcing conditions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. The mechanism involves the base-catalyzed conversion of the hydrazone to a carbanion with the loss of nitrogen gas, which is then protonated to yield the alkane. wikipedia.orgbyjus.com

Clemmensen Reduction: This involves heating the aldehyde with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This method is suitable for substrates that are stable in strong acid.

These reductive pathways provide synthetic routes from this compound to 4-ethoxy-3,5-dimethoxybenzyl alcohol and 1-ethoxy-2,4-dimethoxy-5-methylbenzene, respectively.

Aromatic Substitution Reactions

The electron-rich nature of the benzene ring in this compound, due to the presence of three alkoxy groups, makes it highly susceptible to electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) reactions proceed via a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate of this reaction is significantly influenced by the substituents on the aromatic ring. The ethoxy and methoxy groups are strong activating groups, donating electron density to the ring through resonance and making it more nucleophilic. They are ortho, para-directing, meaning incoming electrophiles will preferentially add to the positions ortho and para to these groups.

In this compound, the C2 and C6 positions are ortho to the ethoxy group and meta to the two methoxy groups, while also being ortho to the aldehyde group. The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position. The interplay of these directing effects determines the regioselectivity of EAS reactions. Given the strong activating nature of the alkoxy groups, substitution is expected to occur at the positions most activated by them, which are the C2 and C6 positions. However, the steric bulk of the ethoxy and methoxy groups may also influence the site of substitution.

An example of electrophilic aromatic substitution on a related compound is the formylation of 2-ethoxyphenol, which yields 4-hydroxy-5-ethoxy-isophthalaldehyde, demonstrating the introduction of an aldehyde group onto an activated aromatic ring. mdma.ch

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.com The aromatic ring of this compound, being electron-rich, is not inherently susceptible to NAS under standard conditions.

For NAS to occur, the substrate would need to be modified, for instance, by introducing a good leaving group and a strong electron-withdrawing group onto the aromatic ring. The mechanism of NAS generally involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com

Alternatively, under specific conditions, NAS can proceed through a benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism involves the elimination of a leaving group and a proton from adjacent positions to form a highly reactive aryne, which is then attacked by a nucleophile. However, the generation of a benzyne from this compound would require harsh conditions and is not a commonly reported reaction pathway for this compound.

Rearrangement Reactions and Their Mechanistic Elucidation

Rearrangement reactions involving this compound are not extensively documented in the literature. However, certain related transformations provide insight into potential rearrangements.

One such reaction is the Newman-Kwart rearrangement, which involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates. This reaction is a key step in the synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene derivatives from substituted salicylaldehydes. nih.gov While not a direct rearrangement of this compound itself, this illustrates a type of rearrangement that can occur on a similarly substituted aromatic scaffold. The mechanism involves heating the O-aryl thiocarbamate, often under microwave irradiation, to induce the masterorganicchemistry.comnih.gov-migration of the aryl group.

Another relevant transformation is the Dakin reaction, which involves the oxidation of an ortho- or para-hydroxybenzaldehyde or acetophenone (B1666503) with hydrogen peroxide in the presence of a base to form a benzenediol and a carboxylate. While this compound does not possess a hydroxyl group, this reaction is pertinent to the chemistry of substituted benzaldehydes. The mechanism involves the nucleophilic attack of hydroperoxide on the aldehyde's carbonyl carbon, followed by rearrangement and hydrolysis.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 4-Ethoxy-3,5-dimethoxybenzaldehyde. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the presence of the expected functional groups and provide initial chemical shift data, more advanced techniques are required for unambiguous assignment and deeper structural understanding. nih.gov

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of the atoms within the molecule. science.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity within the same spin system. The aromatic protons and the aldehyde proton would appear as singlets and thus would not show COSY cross-peaks, confirming their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. iranchembook.ir It provides a clear correlation for each C-H bond. For this molecule, HSQC would show cross-peaks between the aldehyde proton and the aldehyde carbon, the two equivalent aromatic protons and their corresponding carbons, the two equivalent methoxy (B1213986) proton groups and their carbons, and the ethoxy methylene and methyl protons with their respective carbons. This technique is highly sensitive and allows for the confident assignment of all protonated carbons. wisc.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). wisc.edu It is particularly useful for identifying quaternary (non-protonated) carbons. beilstein-journals.org For this compound, the following key HMBC correlations would provide definitive structural proof:

The aldehyde proton (CHO) would show a correlation to the aromatic carbon it is attached to (C1) and the two adjacent aromatic carbons (C2/C6).

The aromatic protons (H2/H6) would correlate to the neighboring carbons (C1, C3/C5) and their own carbon (C2/C6).

The methoxy protons (-OCH₃) would show a strong three-bond correlation to the aromatic carbons they are attached to (C3/C5).

The ethoxy methylene protons (-OCH₂-) would correlate to the aromatic carbon at position 4 and to the ethoxy methyl carbon.

These multidimensional techniques, when used in combination, leave no ambiguity in the structural assignment of this compound. science.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1-CHO | ~9.8 | ~191 | C2, C6, C1 |

| 2,6-CH | ~7.0 | ~107 | C1, C3, C5, C4 |

| 3,5-C | - | ~154 | - |

| 4-C | - | ~142 | - |

| 3,5-OCH₃ | ~3.9 | ~56 | C3, C5 |

| 4-OCH₂CH₃ | ~4.1 | ~65 | C4, 4-OCH₂C H₃ |

| 4-OCH₂CH₃ | ~1.4 | ~15 | C4, 4-OC H₂CH₃ |

Conformational Analysis via Variable Temperature NMR and NOE Studies

The planar benzaldehyde (B42025) core of the molecule has conformational flexibility primarily due to rotation around several single bonds: the C1-CHO bond, the C3/C5-OCH₃ bonds, and the C4-OCH₂CH₃ bond. Variable Temperature (VT) NMR and Nuclear Overhauser Effect (NOE) spectroscopy are powerful methods for investigating these dynamic processes and the resulting conformational preferences. rsc.orgresearchgate.net

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. scielo.br For a molecule like this compound, cooling the sample could slow the rotation around the C(aryl)-C(aldehyde) bond. If the energy barrier to rotation is sufficiently high, one might observe decoalescence of signals as the molecule freezes into a single, lowest-energy conformation on the NMR timescale. scielo.br This allows for the calculation of the rotational energy barrier (ΔG‡). acs.org

NOE (Nuclear Overhauser Effect) Studies: NOE experiments, such as NOESY or 1D NOE difference spectra, detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial information about the molecule's 3D structure and preferred conformation. acs.orgcdnsciencepub.com For this molecule, NOE experiments could establish:

The spatial proximity between the aldehyde proton and the ortho aromatic protons (H2/H6), confirming a likely planar arrangement.

Correlations between the methoxy protons and the adjacent aromatic protons (H2/H6).

Correlations between the ethoxy methylene protons and the adjacent aromatic protons (H2/H6), helping to define the orientation of the ethoxy group relative to the aromatic ring.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) gives detailed insight into the structure in the crystalline phase. acs.org This technique is particularly valuable for identifying polymorphism (the existence of multiple crystal forms) and for characterizing intermolecular interactions that are absent in solution. mdpi.commdpi.com

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be the standard ssNMR experiment. beilstein-journals.org The resulting spectrum would provide information on:

Crystallographic Asymmetry: If the molecule sits (B43327) in a position of lower symmetry within the crystal lattice, chemically equivalent atoms in solution (like the two methoxy groups or the two ortho aromatic carbons) may become magnetically inequivalent, leading to a splitting of the corresponding signals in the ssNMR spectrum. mdpi.com

Conformation: The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is determined by the specific conformation (e.g., torsion angles) adopted by the molecule in the crystal. researchgate.net

Intermolecular Packing: Techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can probe intermolecular proximities, providing evidence for specific packing motifs and weak interactions like C-H···O hydrogen bonds. acs.org

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and provide detailed information about functional groups and intermolecular interactions. ias.ac.inkrishisanskriti.org

Detailed Band Assignment and Functional Group Analysis

The IR and Raman spectra of this compound are characterized by vibrations associated with its specific functional groups. niscpr.res.in A detailed assignment can be made based on established group frequencies from similar substituted benzaldehydes. ias.ac.inscispace.com

Aldehyde Group:

A very strong IR band and strong Raman signal for the C=O stretching vibration is expected in the region of 1680-1705 cm⁻¹. niscpr.res.inscispace.com Its exact position is sensitive to electronic effects and conjugation.

The aldehydic C-H stretching vibration typically appears as one or two distinct bands in the 2700-2900 cm⁻¹ region. scispace.com

Alkoxy Groups (Ethoxy and Methoxy):

Asymmetric and symmetric C-O-C stretching vibrations of the aryl ethers will produce strong bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

The aliphatic C-H stretching vibrations of the ethoxy and methoxy groups are expected between 2850 and 3000 cm⁻¹. scispace.com

Aromatic Ring:

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C stretching vibrations within the ring give rise to a series of bands, typically in the 1450-1600 cm⁻¹ range.

The substitution pattern on the benzene (B151609) ring gives rise to characteristic out-of-plane C-H bending modes (wagging) in the 700-900 cm⁻¹ region.

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| ν(C-H) | Aromatic | 3100-3000 | Medium / Strong |

| νas,s(C-H) | -CH₃, -CH₂ | 3000-2850 | Medium-Strong / Medium |

| ν(C-H) | Aldehyde (-CHO) | 2900-2700 | Weak / Medium |

| ν(C=O) | Aldehyde (-CHO) | 1705-1680 | Very Strong / Strong |

| ν(C=C) | Aromatic Ring | 1600-1450 | Strong-Medium / Strong-Medium |

| δ(C-H) | -CH₃, -CH₂ | 1470-1370 | Medium / Medium |

| νas(C-O-C) | Aryl Ether | 1300-1200 | Very Strong / Medium |

| νs(C-O-C) | Aryl Ether | 1150-1000 | Strong / Weak |

| γ(C-H) | Aromatic o.o.p. | 900-700 | Strong / Weak |

ν = stretching; δ = bending; γ = out-of-plane bending; as = asymmetric; s = symmetric; o.o.p. = out-of-plane.

Hydrogen Bonding and Intermolecular Interaction Probes

Vibrational spectroscopy is exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. researchgate.net In the condensed phase (liquid or solid), this compound can act as a hydrogen bond acceptor at its carbonyl oxygen and ether oxygens. Weak C-H···O hydrogen bonds, involving the aldehyde or aromatic C-H groups as donors, are possible. scispace.comacs.org

The formation of such intermolecular hydrogen bonds can be detected by observing changes in the vibrational spectra: researchgate.net

Carbonyl Stretch (ν(C=O)): Hydrogen bonding to the carbonyl oxygen typically causes a red-shift (a shift to lower wavenumber) of the C=O stretching band. The magnitude of this shift correlates with the strength of the H-bond. In some cases, if both free and hydrogen-bonded populations exist, the band may appear broadened or as a doublet. scispace.com

C-H Stretching Modes: The effect on C-H stretching bands is more complex. While traditional hydrogen bonds weaken the X-H bond (causing a red-shift), C-H···O interactions can sometimes lead to a blue-shift (a shift to higher wavenumber) and a broadening of the C-H stretching band. scispace.comacs.org

By comparing spectra in dilute non-polar solvents (where the molecule is isolated) with spectra of the pure liquid or solid, or by performing temperature-dependent studies, the presence and nature of these subtle intermolecular interactions can be effectively probed. acs.orgaip.org

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and exploring the structural characteristics of this compound through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₁H₁₄O₄. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, confirms this composition by matching the experimental mass to the theoretical value with a high degree of precision (typically within 5 ppm). nih.govmdpi.com The protonated molecule, [M+H]⁺, would be observed in positive ion mode.

Table 1: Exact Mass Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (m/z) |

| Neutral Molecule | C₁₁H₁₄O₄ | 210.08921 | N/A |

| Protonated Molecule | [C₁₁H₁₅O₄]⁺ | 211.09649 | ~211.0965 |

| Sodium Adduct | [C₁₁H₁₄O₄Na]⁺ | 233.07845 | ~233.0785 |

Data is based on theoretical calculations and typical observations for similar compounds. mdpi.comnih.gov

This precise mass measurement is fundamental for unequivocally identifying the compound in complex mixtures and verifying the outcome of a chemical synthesis.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecule. In an MS/MS experiment, the parent ion (e.g., the protonated molecule at m/z 211) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a structural fingerprint of the molecule.

While a specific MS/MS study for this compound is not widely published, a plausible fragmentation pattern can be predicted based on the known behavior of aromatic aldehydes and ethers. oup.com The primary fragmentation events are expected to involve the ethoxy and aldehyde functional groups.

Key predicted fragmentation pathways include:

Loss of ethylene (B1197577): A common fragmentation for ethoxy-substituted aromatic compounds involves a McLafferty-type rearrangement, leading to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da). This would produce a fragment ion corresponding to syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) at m/z 183.

Loss of an ethyl radical: Cleavage of the ethyl-oxygen bond can result in the loss of an ethyl radical (•C₂H₅, 29 Da), yielding a phenoxy radical cation at m/z 181.

Loss of the formyl group: Cleavage of the bond between the aromatic ring and the aldehyde group can lead to the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the parent or subsequent fragment ions.

Table 2: Predicted MS/MS Fragmentation of [C₁₁H₁₅O₄]⁺ (m/z 211)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 211 | C₂H₄ (Ethylene) | 183 | Protonated Syringaldehyde |

| 211 | •C₂H₅ (Ethyl radical) | 182 | 4-Oxy-3,5-dimethoxybenzaldehyde radical |

| 211 | CH₃CHO (Acetaldehyde) | 167 | Protonated 3,5-dimethoxy-hydroquinone |

| 183 | CO (Carbon Monoxide) | 155 | Protonated 3,5-dimethoxyphenol |

This table represents a predictive model based on established fragmentation rules for similar chemical structures. oup.comnist.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

As of now, a complete single-crystal X-ray structure of this compound is not available in publicly accessible crystallographic databases. kaust.edu.sa However, significant insights can be drawn from the known crystal structures of its close analogs, particularly 3,5-dimethoxybenzaldehyde (B42067) (3,5-DMBz) and 3,4-dimethoxybenzaldehyde (B141060). nih.govijcm.ir

Based on the analysis of related structures, the this compound molecule is expected to be nearly planar. nih.gov The benzene ring forms a rigid plane, with the aldehyde group and the oxygen atoms of the methoxy and ethoxy substituents lying close to this plane to maximize conjugation and minimize steric hindrance.

The ethoxy group, being larger and more flexible than a methoxy group, may exhibit some conformational disorder in the crystal structure, with the terminal methyl group potentially adopting different positions. The orientation of the methoxy and ethoxy groups relative to the benzene ring is a key conformational feature, influencing both the electronic properties and the crystal packing.

In the solid state, the crystal packing of this compound would be governed by a network of weak intermolecular interactions. In the absence of strong hydrogen bond donors like a hydroxyl group, the packing is likely dominated by:

C–H···O Hydrogen Bonds: The aldehyde proton and the protons on the aromatic ring and alkyl groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the aldehyde and ether groups on neighboring molecules. ijcm.ir These interactions create a cohesive three-dimensional network.

π–π Stacking: The electron-rich aromatic rings can stack on top of one another. The specific geometry (e.g., parallel-displaced or T-shaped) of this stacking would depend on the electronic distribution within the ring, which is influenced by the electron-donating alkoxy substituents.

The substitution of a methoxy group (as in 3,5-DMBz) with an ethoxy group introduces additional conformational flexibility and slightly alters the molecule's shape. This change can lead to different packing motifs, potentially affecting physical properties like melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy molecular orbitals. The spectrum provides information about the electronic structure of conjugated systems.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show distinct absorption bands characteristic of substituted benzaldehydes. cdnsciencepub.com These bands arise from electronic transitions within the conjugated system composed of the benzene ring and the carbonyl group.

The primary transitions observed are:

π → π Transition:* A strong absorption band, typically observed in the range of 240-300 nm, results from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The three alkoxy groups (one ethoxy, two methoxy) are strong auxochromes, meaning their electron-donating nature causes a bathochromic (red) shift of this band to a longer wavelength compared to unsubstituted benzaldehyde. researchgate.net

n → π Transition:* A weaker, longer-wavelength absorption band, often appearing above 300 nm, is due to the excitation of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital of the carbonyl group. uni-muenchen.deresearchgate.net This band is often less intense and can sometimes be obscured by the tail of the much stronger π → π* band.

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is determined by the principal chromophore, which consists of the benzene ring substituted with an aldehyde group (-CHO) and three alkoxy groups (one ethoxy, two methoxy). researchgate.net This entire conjugated system is responsible for the absorption of UV light. The aldehyde group itself contains a carbonyl (C=O) function, and the benzene ring contains C=C double bonds, which are the primary sites of electronic excitation.

The UV-Vis spectrum of this compound is characterized by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the aromatic ring and the carbonyl group. The presence of electron-donating groups (auxochromes) like ethoxy and methoxy on the benzene ring tends to shift these absorption bands to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzaldehyde. cdnsciencepub.com This is due to the delocalization of non-bonding electrons from the oxygen atoms into the aromatic π system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. researchgate.net The specific substitution pattern on the aromatic ring influences the intensity and wavelength of these transitions. mdma.ch

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are typically of much lower intensity than π → π* transitions. They occur at longer wavelengths and are characteristically observed in molecules containing heteroatoms with lone pairs, such as the carbonyl oxygen in the aldehyde group.

The combination of the aromatic ring, the carbonyl group, and the electron-donating alkoxy groups creates a highly conjugated system. The electron density from the methoxy and ethoxy groups can migrate towards the benzaldehyde system, influencing the electronic structure and the resulting absorption spectrum. mdma.ch

Solvent Effects on Electronic Spectra

Solvent polarity can significantly influence the position, and to a lesser extent, the intensity of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. nih.govscribd.com The direction and magnitude of the shift depend on the nature of the electronic transition and the differential solvation of the ground and excited states. researchgate.net The interactions between the solute (this compound) and solvent molecules can be non-specific (dipole-dipole interactions) or specific (e.g., hydrogen bonding). scribd.com

π → π* Transitions: For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. This occurs because the excited state of the chromophore is generally more polar than the ground state. researchgate.net A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.

n → π* Transitions: Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, moving the λmax to a shorter wavelength. This is because the ground state, with its non-bonding electrons, can interact more strongly with protic solvents through hydrogen bonding. These specific interactions stabilize the ground state more than the excited state, thereby increasing the energy required for the transition.

Studies on structurally similar substituted benzaldehydes and other aromatic compounds confirm that solvent choice alters spectral properties. researchgate.netmdma.chbiointerfaceresearch.com For instance, a positive solvatochromism, where absorption bands shift to longer wavelengths in more polar solvents, is indicative of an increase in the dipole moment upon excitation. mdma.ch Therefore, when recording the UV-Vis spectrum of this compound, a shift to longer wavelengths for the main π → π* band would be expected as the solvent is changed from a non-polar solvent like cyclohexane to a more polar one like acetone (B3395972) or ethanol. mdma.ch

The following interactive table illustrates the expected solvatochromic shifts for a substituted benzaldehyde, demonstrating how the absorption maximum (λmax) can change with solvent polarity.

| Solvent | Polarity (ET(30) kcal/mol) | Expected λmax Shift for π → π* |

| Cyclohexane | 31.2 | Baseline |

| Diethyl Ether | 34.5 | Slight Bathochromic |

| Acetone | 42.2 | Bathochromic |

| Ethanol | 51.9 | Significant Bathochromic |

| Water | 63.1 | Strong Bathochromic |

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetic properties of molecules. While comprehensive, peer-reviewed studies detailing extensive DFT and ab initio calculations specifically for 4-Ethoxy-3,5-dimethoxybenzaldehyde are not widely available in public literature, we can refer to computed data from reputable chemical databases that utilize these theoretical frameworks.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For this compound, this process would typically involve calculating bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

The electronic structure of a molecule dictates its chemical properties. Publicly accessible databases like PubChem provide computed properties for this compound that are derived from theoretical models. nih.gov These properties offer a glimpse into the molecule's characteristics. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 210.23 g/mol | nih.gov |

| Exact Mass | 210.08920892 Da | nih.gov |

| XLogP3 | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Topological Polar Surface Area | 44.8 Ų | nih.gov |

| Heavy Atom Count | 15 | nih.gov |

These computed values suggest a molecule with moderate lipophilicity (XLogP3 of 1.7) and a significant polar surface area, primarily due to the oxygen atoms in the aldehyde, methoxy (B1213986), and ethoxy groups. The presence of four hydrogen bond acceptors and no donors indicates its potential to interact with protic solvents and biological macromolecules through hydrogen bonding. The four rotatable bonds suggest a degree of conformational flexibility.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the energy gap between them are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Detailed FMO analysis from dedicated computational studies on this compound is not readily found in the scientific literature. Such a study would calculate the energy levels of these orbitals and map their spatial distribution to predict sites susceptible to electrophilic and nucleophilic attack.

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR (Nuclear Magnetic Resonance): Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra.

IR (Infrared): The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed to predict the major peaks in an IR spectrum. For this compound, this would include the characteristic C=O stretch of the aldehyde and the C-O stretches of the ether groups.

UV-Vis (Ultraviolet-Visible): The electronic transitions, often from HOMO to LUMO, can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

Specific, publicly available predicted spectroscopic data for this compound from quantum chemical calculations are currently scarce.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and interactions with its environment.

Due to the presence of four rotatable bonds (the C-C bond between the ring and the aldehyde, the two C-O bonds of the methoxy groups, and the C-O bond of the ethoxy group), this compound can exist in various conformations. MD simulations could explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity. However, specific MD studies detailing the full conformational landscape of this compound are not documented in readily accessible literature.

MD simulations are particularly useful for investigating how a solvent influences the conformation and properties of a solute. By simulating this compound in different solvents (e.g., water, ethanol), one could observe how solvent-solute interactions, such as hydrogen bonding, affect its preferred conformation and the orientation of its functional groups. Such studies would be invaluable for understanding its behavior in solution, which is critical for its applications in synthesis and biological systems. As with other detailed computational studies, specific research on the solvent effects for this molecule using MD simulations is not widely reported.

Reaction Mechanism Modeling and Transition State Characterization

The aldehyde functional group is a cornerstone of organic reactivity, participating in a wide array of transformations including nucleophilic additions, oxidations, and condensations. Computational modeling of these reactions for this compound can reveal the step-by-step atomic and electronic reorganizations that occur, identifying the structures of transient intermediates and the high-energy transition states that connect them.

For instance, a common reaction of benzaldehydes is the nucleophilic addition of an anion, such as cyanide. Theoretical studies on substituted benzaldehydes show that such reactions proceed through a transition state to form a tetrahedral intermediate. ru.nl The energy profile for a hypothetical nucleophilic addition to this compound can be constructed based on principles from analogous systems. Density Functional Theory (DFT) calculations, often using functionals like B3LYP or M06-2X, are employed to locate the geometries of stationary points and calculate their relative free energies. rsc.orgtandfonline.com

The reaction of the aldehyde with an oxidizing agent, such as a permanganate (B83412), can also be modeled. These reactions often proceed through the formation of an ester intermediate, with the transition state involving the transfer of atoms. researchgate.net The electronic nature of the substituents on the aromatic ring significantly influences the stability of intermediates and the height of activation barriers. The electron-donating ethoxy and methoxy groups in this compound are expected to stabilize any electron-deficient (cationic) character in transition states.

Below is a representative energy profile data table for a hypothetical nucleophilic addition reaction, illustrating the types of data generated from computational studies.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants (R) | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +15.2 |

| Intermediate (I) | Tetrahedral alkoxide intermediate | -8.5 |

| Transition State 2 (TS2) | Protonation of the alkoxide | -2.1 |

| Products (P) | Final addition product | -12.7 |

Note: The values in this table are illustrative and based on typical profiles for nucleophilic additions to aromatic aldehydes.

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. wikipedia.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope (k_light) to the rate of the same reactant with a heavier isotope (k_heavy). A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. copernicus.org

Computational chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The zero-point energy (ZPE) is lower for the heavier isotope, and the difference in ZPE between the reactant and the transition state for the two isotopes determines the magnitude of the KIE.

For example, in the oxidation of an aldehyde, the rate-determining step is often the abstraction of the aldehydic hydrogen atom. Replacing this hydrogen with deuterium (B1214612) (D) would lead to a significant primary KIE (kH/kD > 1). A study on the reaction of benzaldehyde (B42025) with the NO3 radical, for instance, showed a KIE of approximately 2, confirming that the abstraction of the aldehydic hydrogen is the rate-limiting step. copernicus.org

For this compound, different potential reactions would exhibit distinct KIEs, which can be predicted computationally.

| Hypothetical Rate-Determining Step | Isotopic Substitution | Predicted kH/kD | Interpretation |

|---|---|---|---|

| Aldehydic C-H bond cleavage (e.g., in oxidation) | Aldehyde-H vs. Aldehyde-D | ~5-7 | Large primary KIE; C-H bond is broken in the TS. |

| Nucleophilic attack at carbonyl carbon | Aldehyde-H vs. Aldehyde-D | ~1.0-1.2 | Small secondary KIE; C-H bond is not broken, but hybridization changes. |

| Electrophilic aromatic substitution | Ring-H vs. Ring-D | ~1.0 | No significant KIE; C-H bond breaking occurs after the rate-determining step. |

Note: The values are theoretical predictions based on established principles of KIEs for analogous reactions. wikipedia.orgresearchgate.net

Structure-Reactivity and Structure-Property Relationship Modeling (excluding biological activity)

Computational modeling is instrumental in establishing quantitative structure-reactivity relationships (QSRR) and quantitative structure-property relationships (QSPR). These models correlate a molecule's structural or electronic features, known as descriptors, with its chemical reactivity or physical properties. For this compound, DFT calculations can provide a host of electronic descriptors. tandfonline.comnih.gov

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For an aldehyde, the most negative potential is typically near the carbonyl oxygen, while a region of positive potential is found at the carbonyl carbon. nih.gov

Bond Dissociation Energy (BDE): The BDE quantifies the energy required to break a specific bond homolytically. For example, the BDE of the aldehydic C-H bond is a key indicator of its susceptibility to radical-mediated oxidation. Substituents on the aromatic ring can influence this value. acs.org

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, providing insight into bond polarity and reactive sites.

By comparing these calculated descriptors for this compound with those of other substituted benzaldehydes, it is possible to predict trends in reactivity. For example, the electron-donating nature of the ethoxy and methoxy groups is expected to increase the energy of the HOMO and decrease the BDE of the phenolic O-H bond in its parent phenol (B47542) (syringol ethyl ether), while also increasing the negative charge on the carbonyl oxygen.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Aldehydic C-H BDE (kcal/mol) |

|---|---|---|---|---|

| Benzaldehyde | -6.85 | -1.90 | 4.95 | 88.0 |

| 4-Methoxybenzaldehyde | -6.50 | -1.80 | 4.70 | 87.2 |

| 3,5-Dimethoxybenzaldehyde (B42067) | -6.60 | -1.75 | 4.85 | 87.5 |

| This compound | -6.45 | -1.72 | 4.73 | 86.9 |

Note: These values are representative and calculated using DFT methods (e.g., B3LYP/6-31G). Actual values may vary with the level of theory and basis set.* acs.orgijaresm.com The trend shows that electron-donating groups generally raise the HOMO energy and slightly lower the C-H BDE, indicating increased susceptibility to electrophilic attack and hydrogen abstraction, respectively.

Applications As a Synthetic Building Block and Precursor in Chemical Synthesis

Precursor in Total Synthesis of Complex Natural Products

The specific arrangement of alkoxy groups on the 4-Ethoxy-3,5-dimethoxybenzaldehyde scaffold makes it a key starting material in the multi-step synthesis of certain complex organic molecules, such as psychoactive phenethylamines. A notable example is the synthesis of Metaescaline (3,4-dimethoxy-5-ethoxyphenethylamine), an analog of mescaline.

The synthesis of Metaescaline from this compound is a well-established route that primarily involves two key steps. wikipedia.org The process begins with a Henry reaction, which is a classic carbon-carbon bond-forming reaction in organic chemistry. In this step, this compound is condensed with nitromethane (B149229). This reaction is typically base-catalyzed and results in the formation of the intermediate compound, β-nitro-3-ethoxy-4,5-dimethoxystyrene.

Following the formation of the nitrostyrene (B7858105) intermediate, the second crucial step is the reduction of the nitro group to a primary amine. This transformation is accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reduction converts the nitroalkene into the final ethylamine (B1201723) side chain, yielding Metaescaline. This synthetic pathway highlights the role of this compound as a foundational molecular framework, providing the precise aromatic substitution pattern required for the target molecule.

Scaffold for the Development of Advanced Organic Materials

The molecular structure of this compound serves as a valuable scaffold for creating advanced organic materials with tailored properties. The aldehyde group provides a reactive handle for incorporation into larger systems, while the alkoxy groups can enhance solubility and influence the electronic and bulk properties of the resulting materials.

Substituted benzaldehydes are employed as monomers in the synthesis of conjugated polymers, such as polyazomethines (also known as polyimines or Schiff base polymers). These materials are of interest for their potential applications as electrical conductors and in optoelectronics. researchgate.netmdpi.comtandfonline.com The polymerization typically involves a polycondensation reaction between a dialdehyde (B1249045) monomer and a diamine.

While direct polymerization of this compound itself is not widely documented, closely related structures are used to create complex polymer architectures. For example, research has shown the synthesis of bis-aldehyde monomers for polyazomethine production. mdpi.com In a representative synthesis, a monomer like 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde is created and then polymerized with a diamine, such as p-phenylenediamine, in a solution-phase polycondensation reaction. mdpi.com This process, often catalyzed by an acid like p-toluenesulfonic acid, yields a high-molecular-weight polyazomethine. mdpi.comscirp.org The incorporation of alkoxy-substituted benzaldehyde (B42025) units into the polymer backbone is a strategy used to modify the polymer's solubility and electronic properties. dtic.mil

The rigid core structure of the benzaldehyde, combined with the potential for introducing flexible side chains, makes derivatives of this compound suitable precursors for liquid crystalline materials. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, widely used in display technologies. researchgate.net

The synthesis of liquid crystals often involves the creation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are typically formed through the condensation reaction of an aldehyde with a primary amine. researchgate.netnih.gov By reacting a substituted benzaldehyde, such as this compound, with a suitable aniline (B41778) derivative that contains a long alkyl or alkoxy chain, molecules with the necessary elongated, rod-like shape for liquid crystalline behavior can be synthesized. researchgate.netnih.gov The specific nature of the terminal groups and the central linkage influences the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.gov

Substituted benzaldehydes are fundamental components in the synthesis of materials with interesting nonlinear optical (NLO) properties and other electronic applications. brunel.ac.ukgoogle.com The aldehyde group allows for the molecule to be incorporated into larger chromophores, which are the parts of a molecule responsible for its color and optical properties.

One approach involves creating porphyrin macrocycles, where various aldehydes are reacted with pyrrole. brunel.ac.uk The electronic properties of the resulting porphyrin can be tuned by the substituents on the benzaldehyde, influencing the material's potential for applications like optical limiting. brunel.ac.uk Another strategy is the formation of self-assembled thin films. By reacting a substituted benzaldehyde with a substituted aniline on a hydroxylated surface, it is possible to create organized monolayers that exhibit second-harmonic generation (SHG), an important NLO effect. rsc.org Furthermore, substituted benzaldehydes can be used to modify the structure and control the optical properties of oligophenylenes, which are investigated for their potential use in light-emitting devices. mdpi.com

Intermediate in the Synthesis of Specialized Organic Compounds

The reactivity of the aldehyde group in this compound makes it a key intermediate for constructing a variety of specialized organic molecules, particularly heterocyclic compounds.

Coumarins: Coumarins are a class of lactones naturally found in many plants and are of significant interest for their diverse biological activities. nih.govnih.gov While many synthetic routes to coumarins exist, substituted benzaldehydes are key precursors. For instance, a closely related compound, 4-ethoxy-3-methoxybenzaldehyde (B93258), undergoes condensation with a hydrazone derived from 3-acetyl-4-hydroxycoumarin to produce a complex azine derivative that incorporates the coumarin (B35378) scaffold. ceon.rs This demonstrates how the benzaldehyde functionality can be used to build upon existing heterocyclic systems. The direct synthesis of dicoumarol molecules has also been achieved through the condensation of aldehydes like 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with 4-hydroxycoumarin. acs.org

Benzimidazoles: The benzimidazole (B57391) ring is a core structure in many pharmaceutical compounds. Current time information in Bangalore, IN.rhhz.netmdpi.com A common and efficient method for their synthesis is the one-pot condensation of an o-phenylenediamine (B120857) with an aldehyde. rhhz.netnih.govorganic-chemistry.org In a typical reaction, o-phenylenediamine is reacted with a substituted aldehyde, such as the structurally similar 3,4,5-trimethoxybenzaldehyde, in the presence of a catalyst like lanthanum chloride or bismuth nitrate (B79036) in a suitable solvent like acetonitrile. rhhz.netnih.gov The reaction proceeds under mild conditions, often at room temperature, to give good yields of the corresponding 2-substituted benzimidazole. nih.gov This methodology is broadly applicable to a wide range of aldehydes, including this compound.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are synthesized through a well-established multi-step process that begins with a substituted benzaldehyde. researchgate.netnih.govscholarsresearchlibrary.comcore.ac.ukthepharmajournal.com The first step is typically a Claisen-Schmidt condensation reaction between the aldehyde (e.g., this compound) and a ketone (like acetophenone) in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govcore.ac.uk In the second step, this chalcone intermediate is reacted with hydrazine (B178648) or a substituted hydrazine. The hydrazine undergoes a cyclization reaction with the chalcone to form the 4,5-dihydro-1H-pyrazole, or pyrazoline, ring system. nih.govthepharmajournal.com

Environmental Chemistry of Aromatic Aldehydes: Academic Perspectives

Abiotic Degradation Pathways

Abiotic degradation, occurring without the intervention of living organisms, is a critical determinant of a chemical's persistence in the environment. For 4-Ethoxy-3,5-dimethoxybenzaldehyde, key abiotic degradation pathways are expected to include photodegradation, hydrolysis, and chemical oxidation.

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

In aquatic environments, the presence of chromophores—parts of a molecule that absorb light—in this compound suggests a potential for direct photodegradation. The aromatic ring and the carbonyl group can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions. Studies on other aromatic aldehydes have shown that this can lead to oxidation, cleavage of the aldehyde group, or polymerization.